molecular formula C19H24N4O3 B2914458 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797888-50-6

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2914458
CAS No.: 1797888-50-6
M. Wt: 356.426
InChI Key: XXTFLJSKNBWITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its molecular architecture integrates a 4,5-dimethyl-6-oxopyrimidine scaffold linked to a 4-(3-methoxypyrrolidin-1-yl)aniline moiety via an acetamide spacer. This specific structure suggests potential for diverse biological interactions. The 3-methoxypyrrolidin-1-yl group attached to the phenyl ring is a notable structural feature, as this subunit is found in pharmacologically active compounds. For instance, the (S)-3-methoxypyrrolidine group is a key component in the potent P2Y12 receptor antagonist ACT-246475, a well-characterized antiplatelet agent . This suggests that researchers can investigate this acetamide derivative in the context of modulating purinergic signaling pathways. Furthermore, the core pyrimidinone structure is a privileged scaffold in medicinal chemistry, often associated with enzyme inhibition. Analogous compounds featuring a pyrimidin-6-one core have been developed as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular diseases . Given the critical role of purinergic signaling in cancer immunology, compounds with similar structural motifs are being explored as inhibitors of ecto-5'-nucleotidase (CD73), an enzyme that produces immunosuppressive adenosine in the tumor microenvironment . Therefore, this acetamide presents a versatile chemical tool for researchers investigating novel therapeutic agents in oncology, inflammation, and cardiovascular diseases. Its value lies in its hybrid structure, which combines a heterocyclic core with a complex amine side chain, enabling structure-activity relationship (SAR) studies and target identification efforts.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-14(2)20-12-23(19(13)25)11-18(24)21-15-4-6-16(7-5-15)22-9-8-17(10-22)26-3/h4-7,12,17H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTFLJSKNBWITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic molecule with a complex structure that integrates various chemical functionalities. This compound is of interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol. The structure features a pyrimidine moiety, an acetamide group, and a methoxypyrrolidine substituent. The unique combination of these components may confer specific biological activities.

Anticancer Potential

Research indicates that compounds with similar structural features to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have been shown to possess antiproliferative activity against HepG2 (IC50 = 0.9 μM) and MCF-7 (IC50 = 14.7 μM) cell lines, suggesting that this compound may also exhibit similar properties .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies can elucidate the binding affinities of the compound to target proteins involved in cancer progression.

Antimicrobial Activity

Given its structural characteristics, this compound may also possess antimicrobial properties. Compounds with similar frameworks have shown efficacy against various bacterial strains, indicating that This compound could be explored as a potential antibiotic agent .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticonvulsant Activity : A study on N-phenylacetamide derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that similar compounds may share this property due to structural similarities .
  • Cytotoxicity Studies : In vitro assays have highlighted the cytotoxic potential of pyrimidine-based compounds against cancer cell lines, supporting further investigation into the biological effects of This compound .

Data Tables

Property Value
Molecular FormulaC16H20N4O2C_{16}H_{20}N_{4}O_{2}
Molecular Weight300.36 g/mol
Anticancer Activity (IC50)HepG2: 0.9 μM; MCF-7: 14.7 μM
Antimicrobial ActivityPotentially effective

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidinone core (vs.
  • Substituent Effects: The 4,5-dimethyl groups on the pyrimidinone enhance steric bulk compared to the thioether-linked pyrimidine in , which may influence target affinity and metabolic stability .

Aryl Moieties

  • The 3-methoxypyrrolidine group in the target compound offers a balance of hydrophilicity and conformational flexibility, contrasting with the sulfonyl-piperazine in (more polar) or the trifluoromethoxy group in (highly lipophilic).

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The sulfonyl-piperazine in and trifluoromethoxy in enhance aqueous solubility, whereas the target compound’s 3-methoxypyrrolidine may confer moderate solubility suitable for oral administration.
  • Metabolic Stability : Thioether-containing derivatives (e.g., ) resist oxidative metabolism better than the target compound’s pyrrolidine, which may undergo CYP450-mediated oxidation .
  • Bioavailability : The trifluoromethoxy group in improves membrane permeability, while the thiophene in may enhance absorption through passive diffusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.